molecular formula C22H17N3OS2 B5077416 N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide

N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B5077416
M. Wt: 403.5 g/mol
InChI Key: BJTUQXWQUZEAII-UHFFFAOYSA-N
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Description

N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a phenyl group, and a carbamothioyl linkage, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with methyl anthranilate under acidic conditions. The resulting benzothiazole derivative is then coupled with 4-isothiocyanatobenzamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring or phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific conditions like elevated temperatures or pressures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted benzothiazole or phenyl derivatives

Scientific Research Applications

N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, making the compound effective in antimicrobial or anticancer applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
  • 3,4-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide

Uniqueness

N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS2/c1-14-7-12-18-19(13-14)28-21(24-18)16-8-10-17(11-9-16)23-22(27)25-20(26)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTUQXWQUZEAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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